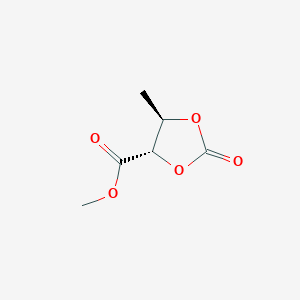
5-Formyl-2-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2-hydroxybenzonitrile, also known as salicylaldehyde oxime, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound belongs to the class of organic compounds known as salicylaldehyde derivatives and is widely used in the pharmaceutical industry for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-Formyl-2-hydroxybenzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, which make it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that 5-Formyl-2-hydroxybenzonitrile can modulate various biochemical and physiological processes in the body. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Formyl-2-hydroxybenzonitrile in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of 5-Formyl-2-hydroxybenzonitrile. One of the most promising directions is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of the mechanism of action of this compound, which could help to identify new targets for drug development. Finally, the development of new synthesis methods for this compound could help to overcome some of the limitations associated with its use in lab experiments.
Méthodes De Synthèse
The synthesis of 5-Formyl-2-hydroxybenzonitrile involves the reaction of 5-Formyl-2-hydroxybenzonitrileyde and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to the final product using sodium borohydride.
Applications De Recherche Scientifique
5-Formyl-2-hydroxybenzonitrile has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
5-formyl-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQHSYDCGDVARU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622514 |
Source


|
| Record name | 5-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-hydroxybenzonitrile | |
CAS RN |
73289-79-9 |
Source


|
| Record name | 5-Formyl-2-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)












